molecular formula C10H12BrN3O2 B1271982 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid CAS No. 799283-93-5

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Cat. No. B1271982
M. Wt: 286.13 g/mol
InChI Key: UTUXFIHDAKRGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid" is a brominated pyrimidine derivative with a piperidine ring and a carboxylic acid functional group. This structure suggests potential biological activity, given the prevalence of similar frameworks in pharmacologically active molecules. The presence of a bromine atom indicates that it could be used as a synthetic intermediate for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been demonstrated in several studies. For instance, novel pyrrolidine derivatives with a bromo-indolyl moiety were synthesized using electrophilic substitution and characterized by spectroscopic techniques, including IR and NMR spectroscopy . Another study reported the synthesis of a tert-butyl piperidine derivative with a 5-bromopyridinyl substituent, characterized using NMR, MS, and FT-IR, and further analyzed by X-ray diffraction . These methods could potentially be adapted for the synthesis of "1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid."

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be elucidated using techniques such as NMR, MS, FT-IR, and X-ray diffraction, as shown in the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate . Density functional theory (DFT) is also a valuable tool for optimizing molecular structures and comparing them with experimental data, as demonstrated in the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid .

Chemical Reactions Analysis

Brominated compounds are typically reactive towards nucleophilic substitution reactions, which can be utilized to introduce various substituents into the molecule. The presence of a carboxylic acid group also allows for further derivatization, such as amide formation or esterification. The synthesis of 5-bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide exemplifies the transformation of a carboxylic acid into an amide .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated piperidine derivatives can be inferred from spectroscopic data and quantum mechanical studies. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using various techniques, and quantum chemical calculations provided insights into the compound's electronic structure and reactivity . Similarly, the enantiomeric resolution of a brominated piperidine dione on a chiral column revealed information about its stereochemistry and potential interactions .

Scientific Research Applications

1. Intestinal Motility Research

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid might be involved in research focusing on the gastrointestinal system, similar to its structural analog diphenoxylate. Diphenoxylate, a piperidine-carboxylic acid derivative, has been shown to inhibit intestinal motility, potentially providing insights into digestive system disorders and treatments (Ylitalo et al., 1975).

2. Anticoagulant Applications

Compounds structurally related to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, such as MD 805, have been utilized as anticoagulants. MD 805 shows potential in maintaining anticoagulation during hemodialysis without increasing proteins released as a result of platelet activation (Matsuo et al., 1986).

3. Anticancer Agent Research

The structural framework of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid might be explored in the context of anticancer agents. For instance, S-1, a mixture involving a fluoropyrimidine, has been studied for its potential in treating advanced malignancies, highlighting the role of similar compounds in cancer therapy (Chu et al., 2004).

4. Aroma Compound Interactions

Research on homologous carboxylic acids, which could structurally relate to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, has revealed intriguing interactions with aroma compounds, such as those in coffee. This suggests potential applications in understanding and enhancing food flavor and aroma (Miyazawa et al., 2009).

5. Metabolism and Pharmacokinetics Studies

Compounds like 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid might be subjects of metabolism and pharmacokinetic studies, similar to SB-649868, an orexin receptor antagonist. Such research provides insights into the body's handling of therapeutic agents, critical for drug development and safety assessments (Renzulli et al., 2011).

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXFIHDAKRGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375499
Record name 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

CAS RN

799283-93-5
Record name 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.